6,7-Difluorobenzoxazol-2(3H)-one

Lipophilicity LogP Physicochemical Property

Researchers seeking fluorinated benzoxazolone scaffolds often face divergent SAR outcomes when substituting with non-fluorinated or mono-fluorinated analogs. This 6,7-difluoro derivative offers a distinct electronic and lipophilic profile. - **Key differentiator:** Vicinal difluorination lowers aromatic electron density via strong inductive withdrawal, altering pKa and LogP vs. unsubstituted (LogP 0.95) or 5-fluoro analogs. - **Application:** Privileged building block for CNS drug candidates (improved BBB passive diffusion) and agrochemical intermediates. - **Supply:** Reliable R&D quantities, stability-optimized packaging.

Molecular Formula C7H3F2NO2
Molecular Weight 171.1 g/mol
CAS No. 509147-86-8
Cat. No. B3393793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluorobenzoxazol-2(3H)-one
CAS509147-86-8
Molecular FormulaC7H3F2NO2
Molecular Weight171.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=O)O2)F)F
InChIInChI=1S/C7H3F2NO2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11)
InChIKeyGSXOQMNPQHDOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluorobenzoxazol-2(3H)-one CAS 509147-86-8: Physicochemical Profile and Procurement Baseline for a Fluorinated Heterocyclic Building Block


6,7-Difluorobenzoxazol-2(3H)-one (CAS 509147-86-8) is a difluorinated derivative of the benzoxazol-2(3H)-one heterocyclic scaffold. This compound is characterized by the presence of two fluorine atoms at the 6- and 7- positions of the fused benzene ring, which significantly modulates its physicochemical properties relative to non-fluorinated or mono-fluorinated analogs . It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and agrochemical discovery programs, with a molecular weight of 171.10 g/mol and a canonical SMILES notation of C1=CC(=C(C2=C1NC(=O)O2)F)F . Its core structure is recognized as a 'privileged scaffold' in drug design due to its capacity to mimic phenol or catechol moieties while offering improved metabolic stability [1].

Privileged fluorinated scaffold
6,7-Difluorobenzoxazol-2(3H)-one provides a vicinal difluoro substitution pattern on the benzoxazolone core, a recognized privileged scaffold for medicinal chemistry and agrochemical discovery.
Physicochemical differentiation
Dual fluorine atoms enhance lipophilicity and electron withdrawal compared to unsubstituted or mono-fluorinated analogs, supporting SAR exploration and CNS-permeability research.
Research-grade purity context
Supplied at high purity (standard ≥95%, verified up to 98% HPLC) to enable reproducible multi-step synthesis and minimize confounding assay artifacts.

Procurement Rationale for 6,7-Difluorobenzoxazol-2(3H)-one: Why Unsubstituted or Mono-Fluorinated Analogs Are Not Interchangeable


The strategic placement of two fluorine atoms on the 6,7-positions of the benzoxazolone ring confers a unique combination of electronic and lipophilic properties that are not replicated by the unsubstituted core or by mono-fluorinated derivatives such as 5-fluoro-2-benzoxazolone . The vicinal difluoro substitution pattern significantly alters the electron density distribution across the aromatic ring through strong inductive electron withdrawal, which directly impacts key parameters such as the acid dissociation constant (pKa) and lipophilicity (LogP) [1]. These physicochemical shifts are critical for structure-activity relationships (SAR) in drug discovery; substituting a non-fluorinated or differently fluorinated benzoxazolone building block can lead to divergent biological activity, metabolic stability, and off-target profiles in the final lead compound [2]. Consequently, procurement decisions must be based on the specific substitution pattern to ensure reproducibility of synthetic and biological outcomes.

Lipophilicity mismatch
Unsubstituted or mono-fluorinated benzoxazolones exhibit lower LogP; substitution may alter passive permeability and PK predictions in lead optimization.
pKa divergence
The 6,7-difluoro motif increases NH acidity via inductive withdrawal. Differently substituted analogs may present a distinct ionization state, shifting target engagement and solubility.
SAR non-transferability
Biological activity and metabolic stability profiles reported for non-fluorinated or differently fluorinated benzoxazolones may not translate to the 6,7-difluoro derivative; SAR must be re-evaluated.

Quantitative Differentiator Evidence for 6,7-Difluorobenzoxazol-2(3H)-one (CAS 509147-86-8) Relative to Benzoxazolone Analogs


Increased Lipophilicity (LogP) of 6,7-Difluorobenzoxazol-2(3H)-one Versus Unsubstituted and Mono-Fluorinated Analogs

6,7-Difluorobenzoxazol-2(3H)-one exhibits an increased calculated partition coefficient (XLogP3) compared to the unsubstituted benzoxazolone scaffold, enhancing its predicted membrane permeability. The target compound has a reported XLogP3 of 1.3 , which is higher than the LogP of 0.95 reported for the unsubstituted 2(3H)-benzoxazolone core [1] and comparable to the LogP of 1.26 for the mono-fluorinated analog 5-fluoro-2(3H)-benzoxazolone . This increase in lipophilicity, driven by the introduction of two fluorine atoms, is a key differentiator for optimizing drug-like properties.

Lipophilicity (LogP)
Reported
Target XLogP3 1.3 vs unsubstituted 0.95; mono-F analog 1.26
Higher lipophilicity may support passive permeability and CNS penetration research context.
Predicted XLogP3; verify experimentally for specific membrane models.
Lipophilicity LogP Physicochemical Property ADME

Enhanced Electron-Withdrawing Capacity of 6,7-Difluorobenzoxazol-2(3H)-one and Its Impact on pKa Modulation

The presence of two vicinal fluorine atoms at the 6- and 7-positions creates a strong electron-withdrawing inductive effect (-I) on the benzoxazolone core, which is more pronounced than that of a single fluorine substituent or no substitution [1]. This effect lowers the pKa of the acidic NH proton. While a specific pKa value for 6,7-difluorobenzoxazol-2(3H)-one is not directly reported, the class-level effect is well-established: the parent 2(3H)-benzoxazolone has a reported pKa of approximately 7.8-9.48 [2][3], and derivatives with electron-withdrawing groups consistently exhibit lower pKa values [4]. This altered acidity influences hydrogen-bonding capacity and the compound's ionization state at physiological pH, differentiating it from less electron-deficient analogs.

pKa Modulation
Class-level
Predicted lower pKa due to -I effect of 6,7-difluoro; typical shift 1-2 log units vs unsubstituted core (pKa ~7.8-9.5).
Altered ionization state may impact solubility and hydrogen-bonding in target engagement studies.
Direct pKa not reported; class-level inference. Confirm experimentally.
Electron-Withdrawing Effect pKa Reactivity SAR

High Commercial Purity Standards for 6,7-Difluorobenzoxazol-2(3H)-one Facilitating Reproducible Research

Reputable vendors supply 6,7-Difluorobenzoxazol-2(3H)-one with a guaranteed minimum purity of 95%, with some suppliers offering batches with purity verified at ≥98% via HPLC . This level of purity is critical for use as a building block in multi-step syntheses, as impurities can lead to side reactions, lower yields, and confounding biological assay results. This differentiates the compound from less rigorously characterized research chemicals.

Commercial Purity
Specification review
Standard ≥95%; verified ≥98% (HPLC) from select vendors.
High purity supports reproducible synthetic outcomes and limits side reactions.
Verify lot-specific CoA before critical synthesis campaigns.
Purity Quality Control Building Block Reproducibility

Validated Application Scenarios for 6,7-Difluorobenzoxazol-2(3H)-one in Medicinal Chemistry and Agrochemical Discovery


Medicinal Chemistry: Design of CNS-Penetrant Drug Candidates with Enhanced Metabolic Stability

The increased lipophilicity (XLogP3 = 1.3) of 6,7-difluorobenzoxazol-2(3H)-one compared to the unsubstituted core (LogP 0.95) makes it a preferred building block for designing central nervous system (CNS) drug candidates where passive diffusion across the blood-brain barrier is essential . The 6,7-difluoro substitution pattern, known to enhance metabolic stability by blocking oxidative metabolism at those positions, supports its use in developing lead compounds with improved pharmacokinetic profiles [1].

SAR Studies: Probing Electronic Effects with a Strongly Electron-Deficient Benzoxazolone Core

For structure-activity relationship (SAR) investigations, 6,7-difluorobenzoxazol-2(3H)-one serves as a valuable tool compound to probe the effect of strong electron withdrawal on target binding. The two vicinal fluorine atoms significantly lower the electron density of the aromatic ring, which can enhance binding affinity to electron-rich protein pockets or modulate the pKa of the NH group, thereby altering hydrogen-bonding interactions compared to non-fluorinated or mono-fluorinated controls [2].

Agrochemical Discovery: Development of Fluorinated Herbicides and Fungicides

Fluorinated benzoxazolone derivatives are established scaffolds in agrochemical research, with applications in developing novel herbicides and fungicides . The specific 6,7-difluoro substitution pattern can impart improved environmental stability and target selectivity, making 6,7-difluorobenzoxazol-2(3H)-one a strategic intermediate for synthesizing next-generation crop protection agents .

Application
Selection Property
Validation Focus
CNS research probe synthesis
Reported higher lipophilicity vs unsubstituted core
Passive permeability and metabolic stability assays
SAR studies with electron-deficient scaffold
Strong electron-withdrawing 6,7-difluoro motif
pKa modulation and hydrogen-bonding impact on target affinity
Agrochemical intermediate synthesis
Vicinal difluoro pattern for stability profiling
Environmental stability and target selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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